Caspofungin (m0)
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Overview
Description
Caspofungin is an antifungal drug belonging to the echinocandin class. It is primarily used to treat infections caused by Aspergillus and Candida species. Caspofungin works by inhibiting the synthesis of β (1,3)-D-glucan, an essential component of the fungal cell wall . This compound is typically administered intravenously and is known for its effectiveness in treating invasive fungal infections .
Preparation Methods
Caspofungin is a semi-synthetic lipopeptide derived from pneumocandin B0, a fermentation product of the fungus Glarea lozoyensis . The preparation involves several steps:
Fermentation: Glarea lozoyensis is fermented to produce pneumocandin B0.
Solid-Liquid Separation: The fermentation product undergoes solid-liquid separation.
Leaching, Adsorption, and Desorption: These processes are used to purify the product.
Concentration and Drying: The product is concentrated and dried to obtain a crude product.
Synthesis and Refining: The crude product undergoes three-step synthesis and one-step refining to produce caspofungin acetate.
Chemical Reactions Analysis
Caspofungin undergoes several types of chemical reactions:
Hydrolysis: Caspofungin is slowly metabolized by peptide hydrolysis.
N-acetylation: This reaction occurs in the liver, leading to the formation of metabolites.
Spontaneous Degradation: Caspofungin can undergo spontaneous chemical degradation to form an open-ring peptide compound.
Scientific Research Applications
Caspofungin has a wide range of scientific research applications:
Mechanism of Action
Caspofungin exerts its antifungal effects by inhibiting the enzyme β (1,3)-D-glucan synthase, which is crucial for the synthesis of β (1,3)-D-glucan in the fungal cell wall . This inhibition disrupts the integrity of the fungal cell wall, leading to cell lysis and death . The molecular targets include the FKS gene products, which are essential for the enzyme’s function .
Comparison with Similar Compounds
Caspofungin is part of the echinocandin class of antifungal agents, which also includes micafungin and anidulafungin . Compared to these compounds, caspofungin has a unique mechanism of action and a broad spectrum of activity against various fungal species . It is particularly effective against Candida and Aspergillus species, making it a valuable addition to the antifungal armamentarium .
Similar Compounds
Micafungin: Another echinocandin used to treat fungal infections.
Anidulafungin: An echinocandin with similar antifungal properties.
Amphotericin B: A polyene antifungal agent used for severe fungal infections.
Fluconazole: A triazole antifungal used for various fungal infections.
Properties
CAS No. |
314080-31-4 |
---|---|
Molecular Formula |
C50H82N8O16 |
Molecular Weight |
1051.2 g/mol |
IUPAC Name |
(2S,4R)-N-[(2S,3R)-1-[(2S,4R)-2-[[(2S,3S,4S)-1-[[(2S,3R)-5-amino-1-[(2S,3S)-2-carbamoyl-3-hydroxypyrrolidin-1-yl]-3-hydroxy-1-oxopentan-2-yl]amino]-3,4-dihydroxy-4-(4-hydroxyphenyl)-1-oxobutan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]-1-[(10R,12S)-10,12-dimethyltetradecanoyl]-4,5-dihydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H82N8O16/c1-5-26(2)22-27(3)12-10-8-6-7-9-11-13-37(65)58-33(24-36(64)48(58)72)46(70)53-38(28(4)59)49(73)57-25-31(61)23-32(57)45(69)55-40(43(67)42(66)29-14-16-30(60)17-15-29)47(71)54-39(34(62)18-20-51)50(74)56-21-19-35(63)41(56)44(52)68/h14-17,26-28,31-36,38-43,48,59-64,66-67,72H,5-13,18-25,51H2,1-4H3,(H2,52,68)(H,53,70)(H,54,71)(H,55,69)/t26-,27+,28+,31+,32-,33-,34+,35-,36+,38-,39-,40-,41-,42-,43-,48?/m0/s1 |
InChI Key |
UWUIBWNWWAICHW-YORXCANGSA-N |
Isomeric SMILES |
CC[C@H](C)C[C@H](C)CCCCCCCCC(=O)N1[C@@H](C[C@H](C1O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H]([C@@H]([C@H](C3=CC=C(C=C3)O)O)O)C(=O)N[C@@H]([C@@H](CCN)O)C(=O)N4CC[C@@H]([C@H]4C(=O)N)O)O |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N1C(CC(C1O)O)C(=O)NC(C(C)O)C(=O)N2CC(CC2C(=O)NC(C(C(C3=CC=C(C=C3)O)O)O)C(=O)NC(C(CCN)O)C(=O)N4CCC(C4C(=O)N)O)O |
Origin of Product |
United States |
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